

2-Benzylideneheptanal-d5 certificate of analysis

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Compound of Interest

Compound Name: 2-Benzylideneheptanal-d5

Cat. No.: B12375505

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Technical Guide: 2-Benzylideneheptanal-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Benzylideneheptanal-d5** (α -Pentylcinnamaldehyde-d5), a deuterated analog of the widely used fragrance and flavoring agent, Jasminaldehyde. This document details its chemical and physical properties, analytical testing methods, and relevant synthesis pathways, presenting data in a clear and accessible format for scientific and drug development applications. The inclusion of stable isotopes in drug molecules is a critical strategy for tracing and quantifying metabolites during the drug development process, with deuterium substitution potentially influencing pharmacokinetic and metabolic profiles.^[1]

Chemical and Physical Properties

2-Benzylideneheptanal-d5 is the deuterated form of 2-Benzylideneheptanal, where five hydrogen atoms on the phenyl group have been replaced with deuterium. This isotopic labeling is crucial for its use as an internal standard in quantitative analysis or as a tracer in metabolic studies.

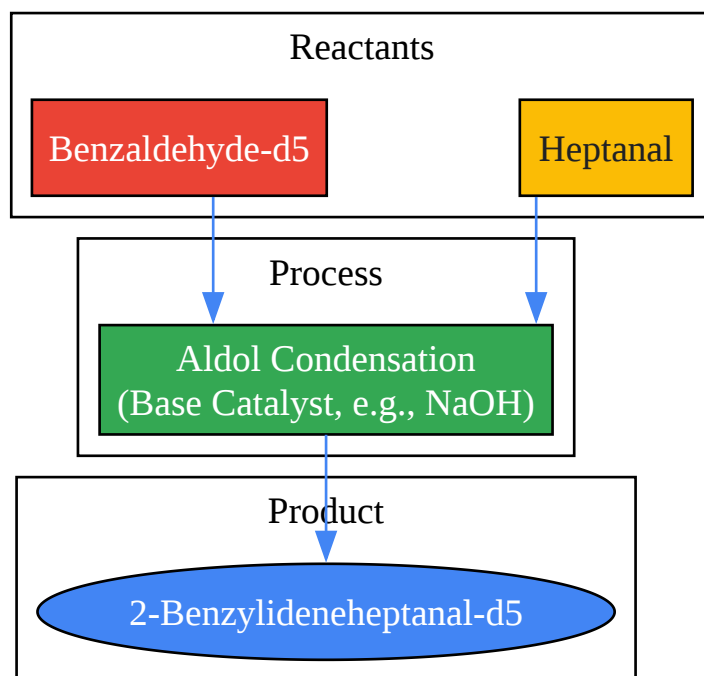
Table 1: Physical and Chemical Data for **2-Benzylideneheptanal-d5** and its Non-Deuterated Analog

Property	2-Benzylideneheptanal-d5	2-Benzylideneheptanal (Non-Deuterated Analog)	Data Source
IUPAC Name	(2Z)-2-(phenyl-d5-methylene)heptanal	(2Z)-2-benzylideneheptanal	Computed
Synonyms	α -Pentylcinnamaldehyde-d5, Amyl Cinnamal-d5	Jasminaldehyde, α -Amylcinnamaldehyde	[1][2]
CAS Number	2734302-95-3	122-40-7	[1][3]
Molecular Formula	C ₁₄ H ₁₃ D ₅ O	C ₁₄ H ₁₈ O	[1][3]
Molecular Weight	207.32 g/mol	202.29 g/mol	[1][3]
Appearance	-	Clear, yellow, oily liquid	[4][5]
Odor	-	Jasmine-like	[4][5]
Boiling Point	-	284 °C	[4][5]
Density	-	0.9711 g/cm ³ at 20 °C	[4][5]
Refractive Index	-	1.5381 at 20 °C	[4][5]
Solubility	-	Soluble in acetone, carbon tetrachloride	[4][5]
Purity Specification	Typically >85% (contains E-isomer)	Technical Grade, FCC	[2][3]

Note: Specific physical properties for the deuterated compound are not widely published but are expected to be very similar to the non-deuterated analog.

Synthesis Pathway

The synthesis of 2-Benzylideneheptanal is typically achieved through a base-catalyzed aldol condensation reaction between benzaldehyde and heptanal.[6][7] For the deuterated analog, **2-Benzylideneheptanal-d5**, the synthesis would logically involve the same reaction, utilizing benzaldehyde-d5 as the starting material.



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Caption: Synthesis of **2-Benzylideneheptanal-d5** via aldol condensation.

Experimental Protocols & Quality Control

A comprehensive analysis of **2-Benzylideneheptanal-d5** ensures its identity, purity, and isotopic enrichment. The following are standard experimental protocols employed for quality control.

Identity and Structure Confirmation

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Purpose: To confirm the chemical structure and the position of deuterium labeling.
- Methodology:

- Dissolve a 5-10 mg sample in a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3).
- Acquire ^1H NMR spectra. The spectrum is expected to be similar to the unlabelled standard, but with a significant reduction or absence of signals in the aromatic region (phenyl protons).
- Acquire ^{13}C NMR spectra to confirm the carbon skeleton of the molecule.^[4]
- Acquire ^2H (Deuterium) NMR to directly observe the deuterium signal and confirm labeling.

B. Mass Spectrometry (MS)

- Purpose: To confirm the molecular weight and isotopic enrichment.
- Methodology:
 - Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile).
 - Introduce the sample into the mass spectrometer, typically using Gas Chromatography (GC-MS) or Electrospray Ionization (ESI-MS).
 - Analyze the mass-to-charge ratio (m/z). The molecular ion peak should correspond to the molecular weight of the deuterated compound (207.32).
 - The isotopic distribution pattern will confirm the presence of five deuterium atoms.

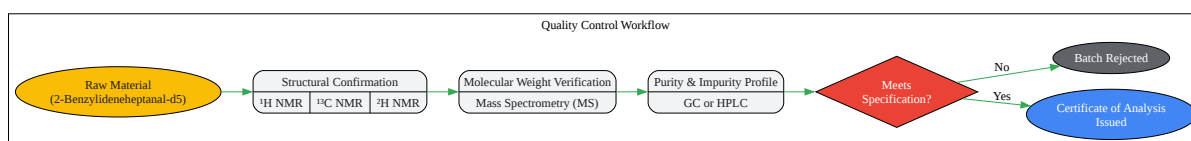
Purity Assessment

A. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)

- Purpose: To determine the chemical purity and quantify impurities.
- Methodology:
 - Develop a suitable chromatographic method using a non-polar column for GC (e.g., DB-5) or a reverse-phase column for HPLC (e.g., C18).
 - Prepare a standard solution of known concentration and a solution of the sample.

- Inject the solutions and integrate the peak areas.
- Calculate the purity by comparing the area of the main peak to the total area of all peaks. Purity is often reported as area percent.

The quality control workflow ensures that each batch of **2-Benzylideneheptanal-d5** meets the required specifications for identity, purity, and isotopic labeling before its use in research and development.



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Caption: Quality control workflow for **2-Benzylideneheptanal-d5** analysis.

Safety and Handling

While specific safety data for the deuterated compound is not readily available, the unlabelled analog, 2-Benzylideneheptanal, is a known skin sensitizer and allergen.[4] Standard laboratory safety precautions should be followed when handling this compound. This includes wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. The material should be handled in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

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